molecular formula C25H48N2S2 B14637979 [(Dicyclohexylamino)sulfanyl](dihexylamino)methanethione CAS No. 53462-44-5

[(Dicyclohexylamino)sulfanyl](dihexylamino)methanethione

Cat. No.: B14637979
CAS No.: 53462-44-5
M. Wt: 440.8 g/mol
InChI Key: ASJIJAABHUSHAB-UHFFFAOYSA-N
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Description

(Dicyclohexylamino)sulfanylmethanethione is a complex organic compound characterized by its unique structure, which includes both dicyclohexylamino and dihexylamino groups attached to a methanethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and dihexylamine with a suitable sulfur-containing reagent. One common method involves the use of thiourea as a nucleophile, which reacts with alkyl halides to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dicyclohexylamino)sulfanylmethanethione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.

    Substitution: Nucleophilic substitution reactions can replace one of the amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Dicyclohexylamino)sulfanylmethanethione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Dicyclohexylamino)sulfanylmethanethione
  • (Dicyclohexylamino)sulfanylmethanethione

Uniqueness

(Dicyclohexylamino)sulfanylmethanethione is unique due to its specific combination of dicyclohexylamino and dihexylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

53462-44-5

Molecular Formula

C25H48N2S2

Molecular Weight

440.8 g/mol

IUPAC Name

(dicyclohexylamino) N,N-dihexylcarbamodithioate

InChI

InChI=1S/C25H48N2S2/c1-3-5-7-15-21-26(22-16-8-6-4-2)25(28)29-27(23-17-11-9-12-18-23)24-19-13-10-14-20-24/h23-24H,3-22H2,1-2H3

InChI Key

ASJIJAABHUSHAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=S)SN(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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